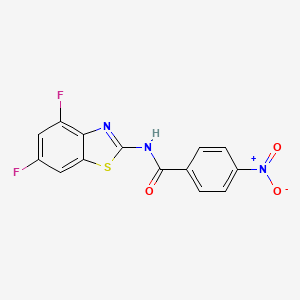

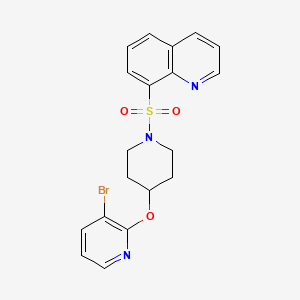

![molecular formula C18H13ClN2O4 B2517521 4-[(1Z)-2-Carbamoyl-2-cyanoeth-1-EN-1-YL]-2-methoxyphenyl 2-chlorobenzoate CAS No. 891588-76-4](/img/structure/B2517521.png)

4-[(1Z)-2-Carbamoyl-2-cyanoeth-1-EN-1-YL]-2-methoxyphenyl 2-chlorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-[(1Z)-2-Carbamoyl-2-cyanoeth-1-EN-1-YL]-2-methoxyphenyl 2-chlorobenzoate" is a complex organic molecule that appears to be related to various research efforts in the synthesis and characterization of organic compounds with potential biological activity. The papers provided offer insights into similar compounds and their synthesis, structural analysis, and potential applications, particularly in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with careful selection of starting materials and reagents. For instance, the synthesis of 4-methoxy-α-methylbenzyl esters as protecting groups for carboxylic acids involves the coupling of 4-methoxy-α-methylbenzyl alcohol with corresponding acids, followed by hydrolysis with DDQ . Similarly, the synthesis of hetero annulated carbazoles entails a Claisen-Schmidt condensation followed by condensation cum cycloaddition reactions . These methods highlight the complexity and precision required in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their properties and reactivity. For example, the compound "Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate" crystallizes in a specific space group with defined lattice constants, and its structure was elucidated using various spectroscopic techniques . The importance of tautomerism and the orientation of functional groups, such as the cyano group, are also noted, which can significantly influence the compound's behavior .

Chemical Reactions Analysis

The reactivity of similar compounds is often explored in the context of their potential biological activity. For instance, the synthesis of pyrimido carbazoles and their screening for in vitro antitumor activity demonstrates the relevance of these compounds in medicinal chemistry . The presence of functional groups like methoxy, cyano, and carboxy can lead to a variety of chemical reactions, including cycloadditions, condensations, and hydrogen bonding interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using a range of techniques. Spectrometric methods such as IR, UV, 1H NMR, and 13C NMR are commonly employed to confirm the structures . The stability of these compounds under different conditions is also of interest, as seen in the thermal analysis of a chromanone derivative, which is stable up to 128 °C . Additionally, the presence of disordered states, such as the allyl group in 1-(4-Chlorobenzoyloxy)-2-methoxy-4-(2-propenyl)benzene, can affect the compound's crystallinity and overall properties .

Scientific Research Applications

Oxidative Debenzylation and Protecting Groups

One study details the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters, introducing a new protecting group for carboxylic acids. This process, compatible with various functional groups, highlights the utility of such chemical modifications in synthesizing complex molecules efficiently (Yoo, Kim, & Kyu, 1990).

Selective Metal Extraction

Research into acyclic polyether dicarboxylic acids with pseudo-18-crown-6 frameworks, including comparative studies with monocarboxylic acid analogues, demonstrates applications in selective metal extraction. This includes innovations for efficient lead(II) extraction, showcasing the role of molecular design in environmental and analytical chemistry (Hayashita et al., 1999).

Building Blocks for Synthesis

Another study focuses on the synthesis of 4-silacyclohexan-1-ones and related compounds, highlighting the versatility of specific silicon protecting groups in the construction of complex molecular structures. These findings underscore the importance of such compounds as building blocks for further chemical synthesis (Fischer, Burschka, & Tacke, 2014).

Liquid Crystalline Properties

The synthesis and characterization of mesogenic series based on Schiff base-ester linkages and disubstituted naphthalene ring systems reveal insights into the liquid crystalline properties of such compounds. This research contributes to the understanding of the structural factors influencing mesophase behavior, with implications for the development of novel liquid crystalline materials (Thaker et al., 2012).

Bacterial Degradation Pathways

A study on the bacterial degradation of polychlorinated biphenyls (PCBs) by Pseudomonas cepacia outlines a meta cleavage pathway for 4-chlorobenzoate, a central intermediate in the metabolism of 4-chlorobiphenyl. This research highlights the microbial pathways capable of breaking down persistent organic pollutants, contributing to bioremediation strategies (Arensdorf & Focht, 1995).

properties

IUPAC Name |

[4-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]-2-methoxyphenyl] 2-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O4/c1-24-16-9-11(8-12(10-20)17(21)22)6-7-15(16)25-18(23)13-4-2-3-5-14(13)19/h2-9H,1H3,(H2,21,22)/b12-8- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBVOPCTPNTKFN-WQLSENKSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C(C#N)C(=O)N)OC(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C(/C#N)\C(=O)N)OC(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Carbamoyl-2-cyanoeth-1-en-1-yl)-2-methoxyphenyl 2-chlorobenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

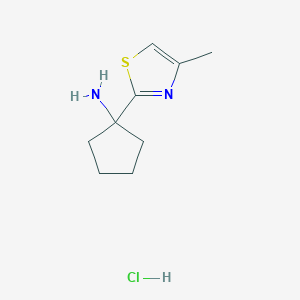

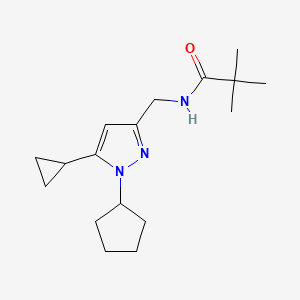

![5-(4-butoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2517438.png)

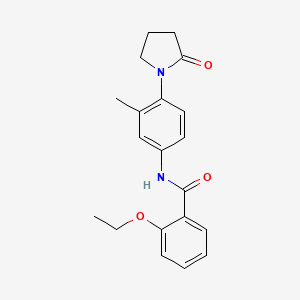

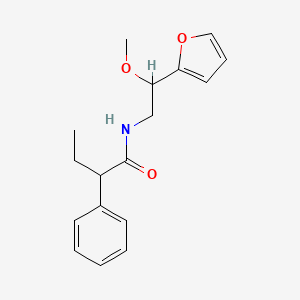

![5-[(3-chlorophenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2517446.png)

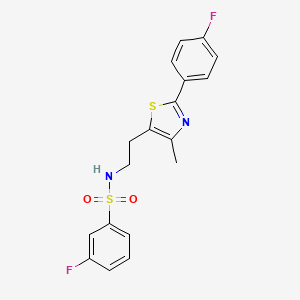

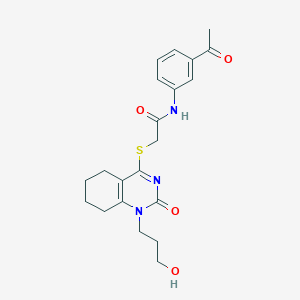

![4-(3-Fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2517448.png)

![7-Oxaspiro[4.5]decan-10-amine](/img/structure/B2517455.png)

![4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoic acid](/img/structure/B2517456.png)

![3-Oxa-7,10-diazatricyclo[3.3.3.01,5]undecane;dihydrochloride](/img/structure/B2517458.png)